molecular formula C12H12N2O2 B11885716 Carbamic acid, (5-amino-1-naphthalenyl)-, methyl ester CAS No. 147169-86-6

Carbamic acid, (5-amino-1-naphthalenyl)-, methyl ester

Cat. No.: B11885716
CAS No.: 147169-86-6
M. Wt: 216.24 g/mol
InChI Key: UJXIWSYYTZWNSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Carbamic acid, (5-amino-1-naphthalenyl)-, methyl ester, also known as methyl (5-aminonaphthalen-1-yl)carbamate, is a chemical compound with the molecular formula C12H12N2O2 and a molecular weight of 216.24 g/mol . This compound is characterized by the presence of a carbamate group attached to a naphthalene ring, which is further substituted with an amino group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, (5-amino-1-naphthalenyl)-, methyl ester typically involves the reaction of 5-amino-1-naphthol with methyl chloroformate under basic conditions. The reaction proceeds through the formation of an intermediate carbamate, which is then methylated to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out under controlled temperature and pressure conditions to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, (5-amino-1-naphthalenyl)-, methyl ester undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Carbamic acid, (5-amino-1-naphthalenyl)-, methyl ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of carbamic acid, (5-amino-1-naphthalenyl)-, methyl ester involves its interaction with specific molecular targets, such as enzymes. The compound can act as an inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can occur through various pathways, including competitive, non-competitive, and uncompetitive inhibition .

Comparison with Similar Compounds

Similar Compounds

  • Carbamic acid, (5-amino-2-naphthalenyl)-, methyl ester
  • Carbamic acid, (5-amino-1-naphthalenyl)-, ethyl ester
  • Carbamic acid, (5-amino-1-naphthalenyl)-, propyl ester

Uniqueness

Carbamic acid, (5-amino-1-naphthalenyl)-, methyl ester is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring specific reactivity and interaction profiles .

Properties

CAS No.

147169-86-6

Molecular Formula

C12H12N2O2

Molecular Weight

216.24 g/mol

IUPAC Name

methyl N-(5-aminonaphthalen-1-yl)carbamate

InChI

InChI=1S/C12H12N2O2/c1-16-12(15)14-11-7-3-4-8-9(11)5-2-6-10(8)13/h2-7H,13H2,1H3,(H,14,15)

InChI Key

UJXIWSYYTZWNSQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)NC1=CC=CC2=C1C=CC=C2N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.